8-methoxy-2H-chromene-3-carbaldehyde
Overview
Description
8-Methoxy-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C11H10O3 . It is a molecule with a fused dihydro-pyran ring in a half-chair conformation .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused dihydro-pyran ring. The oxygen atom and the methylene carbon atom are positioned on either side of the mean plane formed by the other four atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 190.20 .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
Chromene derivatives, prepared through microwave-assisted synthesis, have shown significant antimicrobial activity against various bacteria and fungi. This demonstrates their potential in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).
Synthesis and Antiulcer Activity
Modification of chromene carbaldehydes has led to compounds with high antiulcer activity, indicating their therapeutic potential in ulcer treatment (Bogza et al., 2015).
Antibacterial Effects
The synthesis of novel organic compounds based on chromene structures has been explored for their high level of antibacterial activity, showcasing the versatility of chromene derivatives in addressing bacterial infections (Behrami & Dobroshi, 2019).
Luminescence and Ionochromic Properties
Chromene derivatives exhibit multifunctional ionochromic properties, forming colored complexes with various metal cations and anions. This property is valuable for developing sensors and switches based on chromene compounds (Nikolaeva et al., 2020).
Iron-Catalyzed Synthesis
An iron-catalyzed synthesis method for functionalized 2H-chromenes showcases an environmentally friendly approach for creating substituted chromene derivatives, highlighting the importance of green chemistry in synthesizing these compounds (Bera et al., 2011).
Anticonvulsant Agents
Chromene-based aroyl hydrazones have been evaluated as anticonvulsant agents, suggesting their potential in treating epilepsy. This application underscores the therapeutic value of chromene derivatives in neurology (Angelova et al., 2017).
Fluorescence Properties
Chromene derivatives possess distinctive fluorescence properties, making them suitable for applications in optical materials and sensors. Their solid-state fluorescence can be utilized in material science and engineering (Shi, Liang, & Zhang, 2017).
Mechanism of Action
Target of Action
Chromenes, the class of compounds to which it belongs, have been found to exhibit anti-inflammatory and anticancer activities .
Mode of Action
It’s known that the fused dihydro-pyran ring in the molecule is in a half-chair conformation . This structural feature might influence its interaction with its targets.
Biochemical Pathways
Given the biological activities associated with chromenes, it can be inferred that the compound may interact with pathways related to inflammation and cancer .
Result of Action
Based on the known activities of chromenes, it can be inferred that the compound may have anti-inflammatory and anticancer effects .
Properties
IUPAC Name |
8-methoxy-2H-chromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGMCLXPMVMVRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206162 | |
Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-38-1 | |
Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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